Technical Guide: Ethyl 4-methylpyrimidine-2-carboxylate (CAS 1196156-62-3)
Technical Guide: Ethyl 4-methylpyrimidine-2-carboxylate (CAS 1196156-62-3)
[1][2][3]
Executive Summary
Ethyl 4-methylpyrimidine-2-carboxylate (CAS 1196156-62-3) is a specialized heterocyclic building block critical to modern medicinal chemistry.[1][2][3] As a pyrimidine-2-carboxylate derivative, it serves as a strategic scaffold in the synthesis of bioactive small molecules, particularly in the fields of oncology and antimicrobial research.[2]
Unlike common pyrimidine intermediates functionalized at the 4- or 6-positions, this compound features a carboxylate moiety at the 2-position—a "privileged" position that allows for the construction of complex fused ring systems and target-specific ligands.[2] Recent studies have highlighted its potential as a precursor for agents inducing apoptosis in breast cancer cell lines (MCF-7, MDA-MB-231) and exhibiting broad-spectrum antimicrobial activity.[2]
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic methodologies, reactivity profiles, and application in drug discovery workflows.[2]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| Chemical Name | Ethyl 4-methylpyrimidine-2-carboxylate |
| CAS Number | 1196156-62-3 |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water |
| pKa (Calculated) | ~1.5 (Pyrimidine N), ~-0.3 (Ester O) |
| Storage Conditions | 2–8°C, inert atmosphere (Argon/Nitrogen), protect from light |
Synthetic Methodologies
The synthesis of 2-substituted pyrimidine esters typically challenges standard condensation protocols due to the electronic deactivation of the 2-position.[2] The most robust industrial route involves the transformation of 4-methylpyrimidine-2-carbonitrile via a Pinner-like reaction or acid-catalyzed alcoholysis.[2]
Core Synthesis Workflow (Pinner Reaction Pathway)
This protocol utilizes the nitrile precursor, which is often more accessible than the carboxylic acid.[2]
Reagents: 4-methylpyrimidine-2-carbonitrile, Ethanol (anhydrous), HCl (gas or in dioxane), Water.[2]
-
Imidate Formation:
-
Dissolve 4-methylpyrimidine-2-carbonitrile (1.0 eq) in anhydrous ethanol (10-20 volumes).
-
Cool the solution to 0°C.
-
Bubble dry HCl gas through the solution for 30–60 minutes or add HCl in dioxane (4.0 M, 3.0 eq).
-
Mechanism:[4][5] Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by ethanol, forming the imidate hydrochloride intermediate.[2]
-
-
Hydrolysis to Ester:
-
Workup & Purification:
Synthetic Pathway Diagram[2]
Figure 1: Pinner synthesis route converting the nitrile precursor to the target ester.[2]
Reactivity & Functionalization Profile
For drug development professionals, the value of CAS 1196156-62-3 lies in its orthogonal reactivity .[2] The ester group at C2 and the methyl group at C4 offer distinct handles for diversification.[2]
C2-Ester Functionalization
The ester moiety is the primary reactive site, susceptible to standard nucleophilic acyl substitution.[2]
-
Hydrolysis: Treatment with LiOH/THF/H₂O yields the free acid (4-methylpyrimidine-2-carboxylic acid), a precursor for amide coupling.[2]
-
Amidation: Direct reaction with primary amines (often requiring high temperature or Lewis acid catalysis) or via the acid chloride yields pyrimidine-2-carboxamides.[2]
-
Reduction: Reduction with NaBH₄ or LiAlH₄ yields the hydroxymethyl derivative, altering the physicochemical profile (LogP).[2]
C4-Methyl Activation
The methyl group at the 4-position is activated due to the electron-withdrawing nature of the pyrimidine ring (similar to 2/4-picoline).[2]
-
Oxidation: SeO₂ oxidation can convert the methyl group to an aldehyde (4-formyl), allowing for reductive amination or Wittig reactions.[2]
-
Condensation: In the presence of strong bases (e.g., NaOEt), the methyl group can participate in aldol-like condensations with aromatic aldehydes.[2]
Functionalization Workflow[2]
Figure 2: Divergent synthesis capabilities from the core scaffold.[2]
Biological Applications & Therapeutic Potential[2][5][10]
Oncology (Breast Cancer)
Research indicates that ethyl 4-methylpyrimidine-2-carboxylate exhibits cytotoxic activity against specific breast cancer cell lines.[2]
-
Targets: MCF-7 (ER-positive) and MDA-MB-231 (Triple-negative).[2]
-
Mechanism: Induction of apoptosis.[2][3] Flow cytometry studies have demonstrated a dose-dependent increase in early and late apoptotic cells upon treatment.[2][3]
-
Potency: Reported IC₅₀ values range from 1.75 to 12.91 μM , suggesting potency comparable to or exceeding standard reference agents in specific in vitro assays [1].[2][3]
Antimicrobial Activity
The pyrimidine-2-carboxylate pharmacophore is structurally related to inhibitors of the methylerythritol phosphate (MEP) pathway.[2][3] Derivatives of this scaffold have shown efficacy against:
Safety & Handling (MSDS Highlights)
| Hazard Class | GHS Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]
-
Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust/vapors.[2]
-
Spill: Sweep up solid spills without creating dust; neutralize aqueous residues before disposal.[2]
References
-
BenchChem. Ethyl 4-methylpyrimidine-2-carboxylate (CAS 1196156-62-3) Technical Data and Biological Activity. Retrieved from [2]
-
PubChem. Compound Summary: Ethyl pyrimidine-4-carboxylate derivatives and safety data.[2] National Library of Medicine.[2] Retrieved from (Note: Analogous structure reference for safety profile).[2]
-
ChemicalBook. Pyrimidine-2-carboxylic acid synthesis and properties. Retrieved from [2]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives.[2] Current Chemistry Letters.[2] Retrieved from
Sources
- 1. Page loading... [guidechem.com]
- 2. Ethyl 4-(4-fluorophenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-5-pyrimidinecarboxylate | C14H15FN2O3 | CID 650029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-methylpyrimidine-2-carboxylate|1196156-62-3 [benchchem.com]
- 4. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. tandfonline.com [tandfonline.com]
